(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13403074
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO3 |
|---|---|
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)/t12-/m0/s1 |
| Standard InChI Key | ADLNTEZHEXTYPQ-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
| SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid, reflects its stereochemical configuration at the second carbon of the pyrrolidine ring (S-configuration) and the branched propanoyl substituent. The phenyl and methyl groups at the propanoyl moiety introduce steric bulk, influencing both reactivity and biological interactions.
Molecular Descriptors
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Molecular Formula: C₁₅H₁₉NO₃
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Molecular Weight: 261.32 g/mol
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SMILES Notation: CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
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InChI Key: ADLNTEZHEXTYPQ-LBPRGKRZSA-N
Crystallographic and Spectroscopic Data
While experimental crystallographic data are unavailable in public databases, computational models predict a rigid pyrrolidine ring with the propanoyl group adopting a conformation that minimizes steric clashes . Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Pyrrolidine Functionalization: Introduction of the carboxylic acid group at the 2-position via oxidation or hydrolysis .
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Acylation: Coupling of 2-methyl-2-phenylpropanoyl chloride to the pyrrolidine nitrogen under Schotten-Baumann conditions .
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Amide Coupling | 65–75 | ≥95 | Scalable for industrial production | , |
| Enzymatic Resolution | 50–60 | ≥99 | High enantiomeric excess |
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to optimize reaction efficiency and reduce byproducts . Critical steps include:
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Purification: Chromatography or recrystallization to achieve >98% purity .
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Quality Control: HPLC with chiral columns to verify stereochemical integrity .
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing:
Material Science
Functionalized pyrrolidines are explored as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions .
Stability and Degradation
Physicochemical Stability
Metabolic Pathways
In vitro studies suggest hepatic cytochrome P450-mediated oxidation, yielding hydroxylated metabolites .
Recent Advances and Future Directions
Patent Landscape
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US8227462B2: Covers pyrrolidine-1,2-dicarboxamide derivatives with anti-inflammatory applications .
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EP3015456A1: Describes enantioselective synthesis methods for pyrrolidine-carboxylic acids .
Emerging Research
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